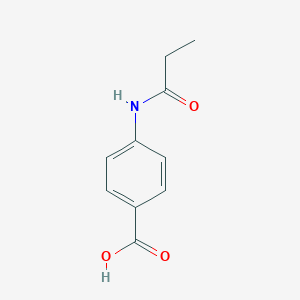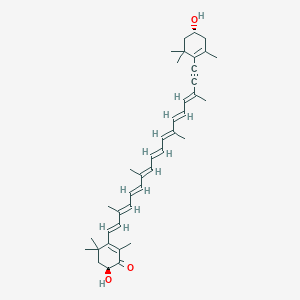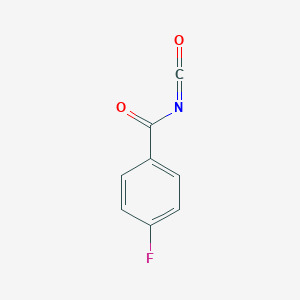
5-Méthoxy-1,2-diméthyl-1H-indole
Vue d'ensemble
Description
5-Methoxy-1,2-dimethyl-1H-indole is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-1,2-dimethyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-1,2-dimethyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications médicinales
Les composés contenant de l'indole, tels que le 5-Méthoxy-1,2-diméthyl-1H-indole, ont une activité biologique significative et sont des éléments importants de nombreuses molécules naturelles et synthétiques . La co-présence de métaux de transition dans l'échafaudage organique peut représenter un facteur important dans le développement d'agents médicinaux efficaces .
Activité antivirale
Les dérivés de l'indole possèdent diverses activités biologiques, notamment des propriétés antivirales . Des dérivés spécifiques de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 .
Activité anti-inflammatoire
Les dérivés de l'indole présentent également des propriétés anti-inflammatoires . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .
Activité anticancéreuse
Les dérivés de l'indole ont montré un potentiel dans le traitement des cellules cancéreuses . Leur structure unique leur permet de se lier avec une forte affinité à plusieurs récepteurs, ce qui peut être bénéfique dans le développement de nouveaux agents anticancéreux .
Activité antioxydante
Les dérivés de l'indole sont connus pour leurs propriétés antioxydantes
Mécanisme D'action
Target of Action
5-Methoxy-1,2-dimethyl-1H-indole, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .
Mode of Action
It is known that indole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
Indole derivatives, including 5-Methoxy-1,2-dimethyl-1H-indole, can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may play a role in similar biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of indole derivatives can impact their bioavailability
Result of Action
The molecular and cellular effects of 5-Methoxy-1,2-dimethyl-1H-indole’s action are likely diverse due to its interaction with multiple targets. For example, some indole derivatives have been shown to have antiviral activity, with inhibitory activity against influenza A . Other derivatives have shown anti-inflammatory and analgesic activities . .
Orientations Futures
Indole derivatives, including “5-Methoxy-1,2-dimethyl-1H-indole”, have attracted increasing attention in recent years due to their diverse pharmacological activities . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research may focus on the investigation of novel methods of synthesis and the exploration of novel targets and drug candidates .
Analyse Biochimique
Biochemical Properties
5-Methoxy-1,2-dimethyl-1H-indole has been found to interact with multiple receptors, making it useful in developing new derivatives
Cellular Effects
5-Methoxy-1,2-dimethyl-1H-indole has been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Methoxy-1,2-dimethyl-1H-indole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind with high affinity to multiple receptors , which could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Propriétés
IUPAC Name |
5-methoxy-1,2-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODAUNMFUIXBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344908 | |
| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17591-06-9 | |
| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methoxy-1,2-dimethylindole in the development of new materials?
A: 5-Methoxy-1,2-dimethylindole plays a crucial role as a building block in synthesizing dihetarylethenes, a class of organic compounds known for their photochromic properties []. Photochromic materials reversibly change color upon exposure to light, making them highly interesting for applications like photochromic lenses, optical data storage, and molecular switches.
Q2: How does the structure of 5-Methoxy-1,2-dimethylindole contribute to the photochromic properties of the dihetarylethenes?
A: While the abstract doesn't delve into specific structural details, it's important to note that dihetarylethenes typically consist of two heterocyclic rings linked by an alkene bridge. The researchers synthesized asymmetric dihetarylethenes using 5-Methoxy-1,2-dimethylindole as one of the heterocyclic units []. The specific arrangement and electronic properties of these units, including 5-Methoxy-1,2-dimethylindole, influence the molecule's ability to undergo light-induced isomerization, leading to the observed photochromic behavior.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)





![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)







